ML388
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Overview
Description
ML388 is a human NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase inhibitor.
Scientific Research Applications
Machine Learning in the Physical Sciences
Machine learning (ML) has profoundly impacted physical sciences, offering new ways to analyze complex data and develop novel applications. This includes leveraging ML in particle physics, cosmology, quantum computing, and material physics. ML's integration into these fields shows its versatility and potential for cross-disciplinary innovation (Carleo et al., 2019).
NIH Molecular Libraries Initiative
The Molecular Libraries Initiative (MLI) by the NIH demonstrates the importance of small molecules, like ML388, in biomedical research. The initiative aims to broaden the use of small molecules in the public sector to enhance understanding of gene and cell function in health and disease. It emphasizes the development of public compound databases and technology in areas like chemical diversity and screening instrumentation (Austin et al., 2004).
Mixed-Model Association Methods in Genetics
Mixed linear models, including MLMA methods, are pivotal in genetic studies. They help prevent false positives due to population structure and increase power in studies without sample structure. MLMA is significant for its potential to enhance understanding in genetics, possibly impacting research involving molecules like ML388 (Yang et al., 2014).
Machine Learning in Metal-Organic Frameworks
ML techniques have revolutionized materials science, including research on metal–organic frameworks (MOFs), which could be relevant to the study of molecules like ML388. The integration of ML in MOFs research aids in predicting material properties and designing new structures, showcasing ML's transformative role in materials science (Chong et al., 2020).
Machine Learning in Seismology
ML's application in seismology exemplifies its broad scientific utility. ML techniques in this field help identify unseen signals and patterns, enhancing physical understanding and prediction capabilities. This example underscores the adaptability of ML in various scientific contexts, which can be extended to studies involving molecules like ML388 (Kong et al., 2018).
properties
CAS RN |
1537192-31-6 |
---|---|
Product Name |
ML388 |
Molecular Formula |
C20H24N4 |
Molecular Weight |
320.44 |
IUPAC Name |
3-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C20H24N4/c1-14-8-10-17(11-9-14)24-15(2)13-18(16(24)3)20-22-21-19-7-5-4-6-12-23(19)20/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
QKPPIMNVHFZLLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N2C(C)=C(C3=NN=C4N3CCCCC4)C=C2C)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ML388; ML-388; ML 388; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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